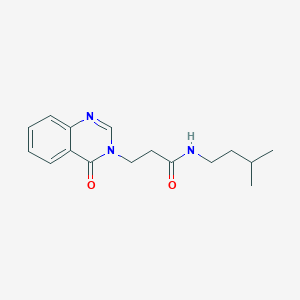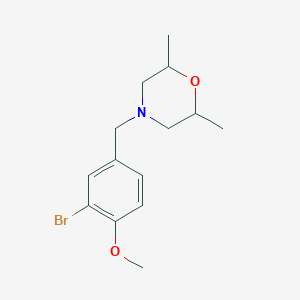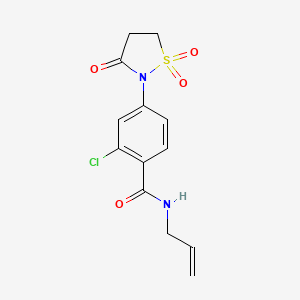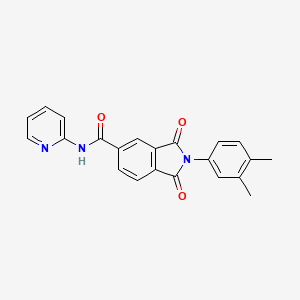
N-(3-methylbutyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylbutyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is a chemical compound commonly known as BIBX 1382. It is a selective and potent inhibitor of the epidermal growth factor receptor (EGFR). BIBX 1382 has been widely studied for its potential use in cancer treatment due to its ability to block the EGFR signaling pathway, which is often overactive in cancer cells.
Mechanism of Action
BIBX 1382 is a selective and potent inhibitor of the N-(3-methylbutyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide tyrosine kinase. It binds to the ATP-binding site of the receptor, preventing the activation of downstream signaling pathways. This leads to inhibition of cell growth and proliferation, and ultimately, cell death.
Biochemical and Physiological Effects
BIBX 1382 has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to inhibit the growth of a variety of cancer cell lines, including non-small cell lung cancer, breast cancer, and head and neck cancer. BIBX 1382 has also been shown to inhibit the growth of tumor xenografts in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using BIBX 1382 in lab experiments is its potency and selectivity. It is a highly specific inhibitor of the N-(3-methylbutyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide tyrosine kinase, which reduces the risk of off-target effects. However, one limitation of using BIBX 1382 in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the study of BIBX 1382. One area of research is the development of more potent and selective inhibitors of the N-(3-methylbutyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide tyrosine kinase. Another area of research is the investigation of the potential use of BIBX 1382 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the use of BIBX 1382 in the treatment of other diseases, such as inflammatory disorders, is an area of interest for future research.
Synthesis Methods
The synthesis method for BIBX 1382 involves several steps. The first step is the reaction of 2-aminobenzoic acid with ethyl acetoacetate to form 2-acetylbenzoic acid. The second step is the reaction of 2-acetylbenzoic acid with 2-amino-3-methylbutanol to form N-(3-methylbutyl)-2-acetylbenzamide. The third step is the reaction of N-(3-methylbutyl)-2-acetylbenzamide with phosgene to form N-(3-methylbutyl)-2-chloroacetylbenzamide. The final step is the reaction of N-(3-methylbutyl)-2-chloroacetylbenzamide with 2-amino-4-oxo-3(4H)-quinazoline to form BIBX 1382.
Scientific Research Applications
BIBX 1382 has been extensively studied for its potential use in cancer treatment. The N-(3-methylbutyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide signaling pathway is often overactive in cancer cells, leading to uncontrolled cell growth and proliferation. BIBX 1382 blocks the N-(3-methylbutyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide signaling pathway by binding to the ATP-binding site of the receptor, preventing the activation of downstream signaling pathways. This leads to inhibition of cell growth and proliferation, and ultimately, cell death.
properties
IUPAC Name |
N-(3-methylbutyl)-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12(2)7-9-17-15(20)8-10-19-11-18-14-6-4-3-5-13(14)16(19)21/h3-6,11-12H,7-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIOGKOYZRYRNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CCN1C=NC2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbutyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]bis(N,N-dimethylacetamide)](/img/structure/B5182652.png)
![10-benzoyl-11-(3,4-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5182657.png)

![ethyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5182671.png)
![ethyl (4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5182685.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B5182688.png)


![1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5182713.png)
![5-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5182718.png)
![ethyl 1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxylate](/img/structure/B5182722.png)
![1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine](/img/structure/B5182727.png)

